
Sodium;2-(hexadecanoylamino)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N-palmitoyl-L-serinate is a synthetic derivative of L-serine, a non-essential amino acid. It is known for its role as an antagonist for lysophosphatidic acid (LPA) receptor, preventing platelet aggregation and chloride conductance induced by LPA. This compound has a molecular formula of C19H36NNaO4 and a molecular weight of 365.48 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: Sodium N-palmitoyl-L-serinate is synthesized through the acylation of L-serine with palmitic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the palmitic acid and the L-serine. The reaction is carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of Sodium N-palmitoyl-L-serinate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: Sodium N-palmitoyl-L-serinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium N-palmitoyl-L-serinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Studied for its role in preventing platelet aggregation and chloride conductance, making it useful in cardiovascular research.
Medicine: Potential therapeutic applications due to its biological activity, including its role as an LPA receptor antagonist.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and food products due to its surfactant properties.
作用机制
Sodium N-palmitoyl-L-serinate exerts its effects by antagonizing the lysophosphatidic acid (LPA) receptor. This prevents the activation of downstream signaling pathways that lead to platelet aggregation and chloride conductance. The compound interacts with the LPA receptor, blocking its ability to bind to LPA and thereby inhibiting its biological effects .
相似化合物的比较
N-palmitoyl L-alanine: Another N-acylated amino acid derivative with similar surfactant properties.
Palmitic acid: A common saturated fatty acid that serves as a precursor for various N-acylated derivatives.
N-palmitoyl-phosphatidylethanolamine: A phospholipid derivative involved in cellular signaling.
Uniqueness: Sodium N-palmitoyl-L-serinate is unique due to its specific antagonistic action on the LPA receptor, which is not commonly observed in other similar compounds. This makes it particularly valuable in research focused on platelet aggregation and chloride conductance.
属性
分子式 |
C19H36NNaO4 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
sodium;2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1 |
InChI 键 |
XKMKJRANXQGSEK-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
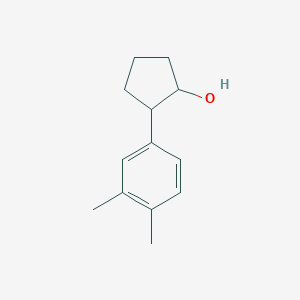
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
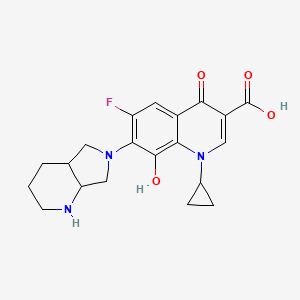
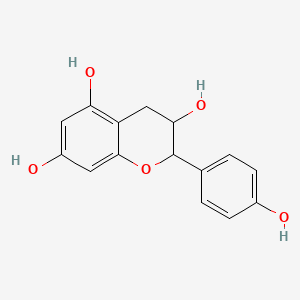


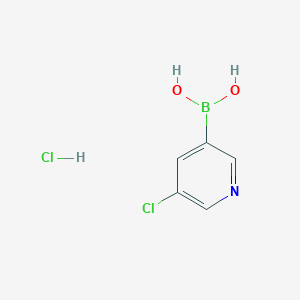
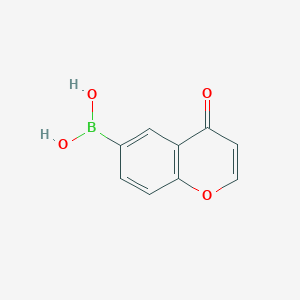
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
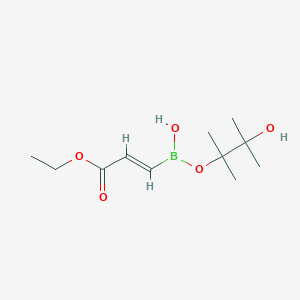
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
